![molecular formula C11H13N5S B1483492 5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole CAS No. 2098104-41-5](/img/structure/B1483492.png)
5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives, such as 5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole, often involves heterocyclization of various substrates . One common method is the Gewald synthesis, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of 5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole is confirmed by Fourier-transform infrared spectroscopy (FTIR), mass spectrometry (MS), and proton nuclear magnetic resonance (^1H-NMR) .
Chemical Reactions Analysis
Thiophene-based analogs, like 5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole, have been the focus of many scientists due to their potential as biologically active compounds . The reaction mechanism often involves sulfur heterocyclization and 1,3-migration of silicon in DMF solution .
Scientific Research Applications
Pharmaceutical Research
The thiophene component of the compound is known for its potential as a biologically active class, often explored for medicinal chemistry to develop compounds with various biological effects. Thiophene derivatives have been studied for their therapeutic importance, with some showing significant activity as enzyme inhibitors .
Synthetic Organic Chemistry
Azidomethyl groups are widely used in synthetic organic chemistry due to their versatility. They play a central role in the synthesis of 1,2,3-triazoles in click chemistry, which is crucial for developing pharmaceuticals and other advanced materials .
Materials Chemistry
Azide compounds are integral to materials chemistry, where they contribute to the development of novel materials with specific properties. The azidomethyl group in the compound could be utilized in creating new materials through various synthetic pathways .
Heterocyclic Chemistry
Organic azides, such as the azidomethyl group, are involved in synthesizing various heterocycles, including pyrazoles like the one in the compound . These heterocycles are essential in developing new drugs and materials .
Enzyme Inhibition Studies
Given the urease inhibition activity demonstrated by certain thiophene derivatives, the compound could be explored for similar bioactivities, potentially leading to new treatments or diagnostic tools .
Advanced Compound Development
The combination of thiophene and azidomethyl groups could lead to the development of advanced compounds with unique biological effects, expanding the scope of research in medicinal chemistry .
Future Directions
Thiophene-based analogs, such as 5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole, continue to attract the interest of scientists due to their potential biological activities and their role in the advancement of organic semiconductors . Future research may focus on exploring their diverse applications in pharmaceuticals, material science, and industrial chemistry .
Mechanism of Action
Target of Action
Thiophene-based analogs have been studied by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
Thiophene derivatives have been found to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways, influencing a wide range of biological effects .
Pharmacokinetics
The pharmacokinetic properties of thiophene derivatives are an important area of study in medicinal chemistry .
Result of Action
Thiophene derivatives have been found to have a variety of effects at the molecular and cellular level, contributing to their diverse biological activities .
Action Environment
The action of thiophene derivatives can be influenced by various factors, including the chemical environment and the presence of other molecules .
properties
IUPAC Name |
5-(azidomethyl)-1-propan-2-yl-3-thiophen-3-ylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5S/c1-8(2)16-10(6-13-15-12)5-11(14-16)9-3-4-17-7-9/h3-5,7-8H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSYUHWLQSRVBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2=CSC=C2)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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